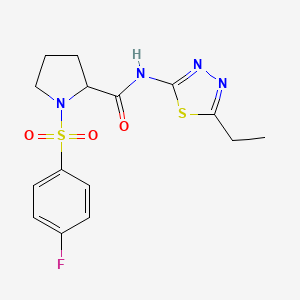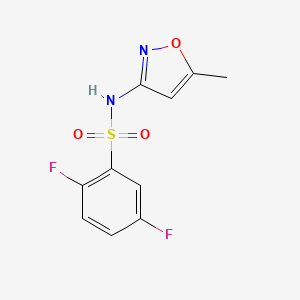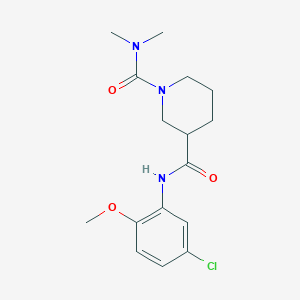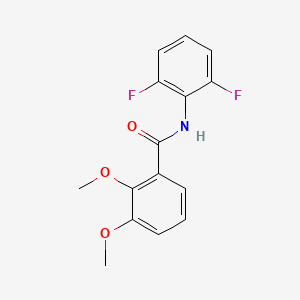![molecular formula C16H19BrClNO2 B5413568 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5413568.png)
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound that features a brominated methoxyphenyl group, a methylamino group, and a phenylethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Protection and Substitution: The brominated product is then protected and substituted with a methylamino group.
Formation of Phenylethanol Moiety: The final step involves the formation of the phenylethanol moiety through a reaction with phenylacetaldehyde under acidic conditions to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially removing the bromine atom.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: De-brominated methoxyphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group may facilitate binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- **2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol
- **2-[(5-Chloro-2-methoxyphenyl)methylamino]-1-phenylethanol
- **2-[(5-Fluoro-2-methoxyphenyl)methylamino]-1-phenylethanol
Uniqueness
2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets compared to its chloro or fluoro analogs.
特性
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.ClH/c1-20-16-8-7-14(17)9-13(16)10-18-11-15(19)12-5-3-2-4-6-12;/h2-9,15,18-19H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPZTGNCNURFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5413501.png)
![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methylpropanamide](/img/structure/B5413506.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{5-[(methylthio)methyl]-2-furoyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5413518.png)
![3-bromo-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5413525.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413538.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5413539.png)
![5-(3-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413547.png)
![3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B5413553.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)

